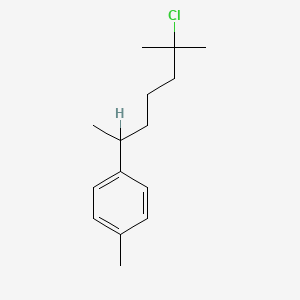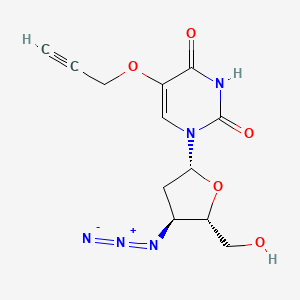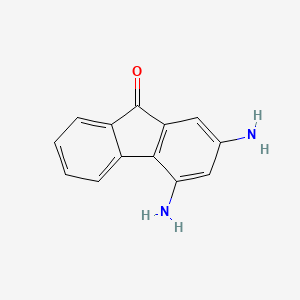
2,4-Diamino-9h-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-9H-fluoren-9-one is a chemical compound with the molecular formula C13H10N2O. It is known for its distinctive structure, which includes a fluorenone core substituted with amino groups at the 2 and 4 positions. This compound is a white to pale yellow crystalline solid and is soluble in various organic solvents such as ethanol and dimethyl sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-9H-fluoren-9-one typically involves the reaction of fluorenone with aromatic amines. One common method includes the reaction of fluorenone with p-phenylenediamine in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diamino-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydrofluorenone derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are commonly employed.
Major Products:
Oxidation: Formation of fluorenone quinones.
Reduction: Formation of hydrofluorenone derivatives.
Substitution: Formation of N-substituted fluorenone derivatives.
Scientific Research Applications
2,4-Diamino-9H-fluoren-9-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Diamino-9H-fluoren-9-one involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. In DNA research, the compound’s fluorescent properties allow it to bind to DNA and facilitate visualization under specific conditions .
Comparison with Similar Compounds
2,7-Diamino-9H-fluoren-9-one: Similar structure but with amino groups at the 2 and 7 positions.
2,6-Diamino-9H-fluoren-9-one: Amino groups at the 2 and 6 positions, used as a sensitizer in photographic materials.
4,5-Diamino-9H-fluoren-9-one: Amino groups at the 4 and 5 positions, used in early discovery research.
Uniqueness: 2,4-Diamino-9H-fluoren-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its applications in DNA research and potential pharmaceutical uses highlight its versatility and importance in various scientific fields .
Properties
CAS No. |
6638-62-6 |
|---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2,4-diaminofluoren-9-one |
InChI |
InChI=1S/C13H10N2O/c14-7-5-10-12(11(15)6-7)8-3-1-2-4-9(8)13(10)16/h1-6H,14-15H2 |
InChI Key |
WMNBHWWCHOVGHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


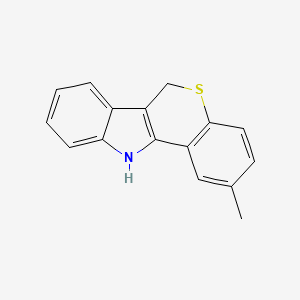
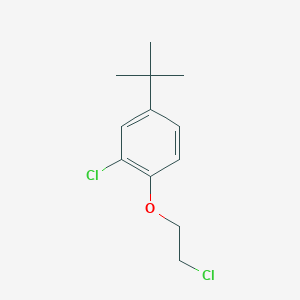
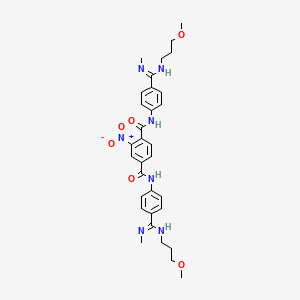
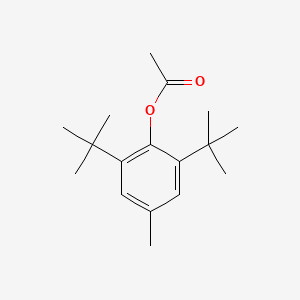
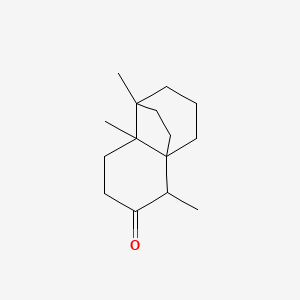
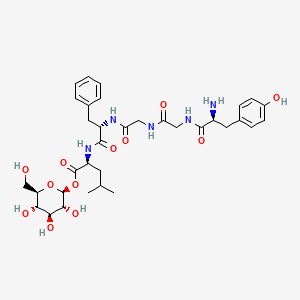
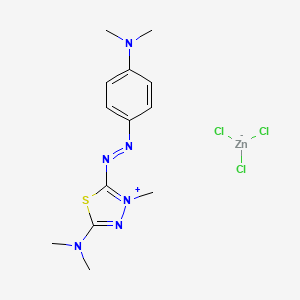
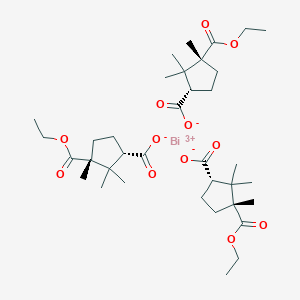
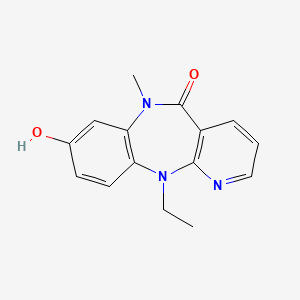
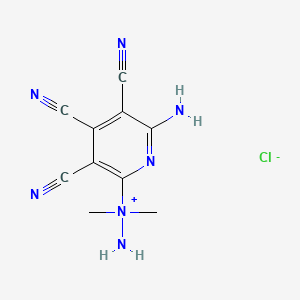
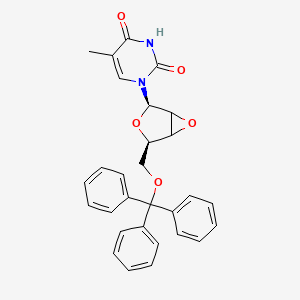
![9-methyl-2-methylsulfonyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12803592.png)
